3-Chloro-4-cyclopropylmethoxy-benzylamine
Description
BenchChem offers high-quality 3-Chloro-4-cyclopropylmethoxy-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-cyclopropylmethoxy-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKORSJTGMTROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231864 | |
| Record name | 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248810-05-0 | |
| Record name | 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248810-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Chloro-4-cyclopropylmethoxy-benzylamine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Substituted benzylamines, in particular, represent a privileged scaffold, forming the core of a wide array of biologically active compounds. This guide provides an in-depth technical overview of 3-Chloro-4-cyclopropylmethoxy-benzylamine, a compound of increasing interest for researchers and scientists. We will explore its fundamental chemical and physical properties, discuss logical synthetic pathways, and contextualize its potential applications within the pharmaceutical industry, drawing parallels to structurally related key intermediates.
This document is intended for an audience of researchers, synthetic chemists, and drug development professionals. The information is presented to not only detail the characteristics of this specific molecule but also to provide insights into the rationale behind its design and potential utility.
Molecular Identity and Physicochemical Properties
The precise arrangement of functional groups in 3-Chloro-4-cyclopropylmethoxy-benzylamine—a chlorine atom, a cyclopropylmethoxy group, and a primary aminomethyl group on a benzene ring—imparts a unique combination of steric and electronic properties. These features are critical for its interaction with biological targets and for its behavior in synthetic transformations.
Chemical Structure and Formula
Based on systematic nomenclature, the chemical formula for 3-Chloro-4-cyclopropylmethoxy-benzylamine is determined to be C₁₁H₁₄ClNO . The molecular weight is calculated to be 211.70 g/mol .
The structure consists of a benzylamine core, with the benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a cyclopropylmethoxy ether linkage. The presence of the small, rigid cyclopropyl ring introduces a degree of conformational constraint and a specific steric profile compared to a simple alkyl ether. The chlorine atom acts as a bioisostere for a methyl group but with distinct electronic properties, introducing a dipole and potentially engaging in halogen bonding.
Key Identifiers and Properties
A comprehensive summary of the key chemical identifiers and computed physicochemical properties is presented in Table 1. These values are crucial for laboratory handling, analytical characterization, and computational modeling.
| Identifier | Value | Source |
| IUPAC Name | (3-chloro-4-(cyclopropylmethoxy)phenyl)methanamine | (Derived) |
| Chemical Formula | C₁₁H₁₄ClNO | (Calculated) |
| Molecular Weight | 211.70 g/mol | (Calculated) |
| Canonical SMILES | C1CC1COC2=C(C=C(C=C2)CN)Cl | (Derived) |
| InChI Key | (Derived) | (Derived) |
| CAS Number | Not conclusively assigned in public databases | - |
Note: While a direct PubChem entry for this specific benzylamine is not available, a close precursor, 3-Chloro-4-(cyclopropylmethoxy)benzonitrile, is documented (PubChem CID: 61389104)[1]. The data for the benzylamine is derived from its structure.
Synthesis and Chemical Reactivity
The synthesis of 3-Chloro-4-cyclopropylmethoxy-benzylamine can be approached through several established organic chemistry transformations. The choice of a specific route will depend on the starting materials' availability, desired scale, and purity requirements. A logical and commonly employed pathway involves the reduction of the corresponding benzonitrile.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 3-Chloro-4-cyclopropylmethoxy-benzylamine is illustrated below. The primary amine can be accessed from the reduction of a nitrile, which in turn can be synthesized from the corresponding benzyl halide.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Nitrile Reduction
The following is a generalized protocol for the reduction of 3-Chloro-4-(cyclopropylmethoxy)benzonitrile to the target benzylamine. This method is illustrative and would require optimization for specific laboratory conditions.
Step-by-Step Methodology:
-
Inert Atmosphere: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Suspension: A reducing agent, such as lithium aluminum hydride (LAH), is carefully suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)) within the flask.
-
Substrate Addition: The 3-Chloro-4-(cyclopropylmethoxy)benzonitrile, dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude benzylamine can be further purified by column chromatography or distillation under reduced pressure.
Context in Drug Discovery and Development
While specific biological activity data for 3-Chloro-4-cyclopropylmethoxy-benzylamine is not widely published, its structural motifs are present in various pharmacologically active molecules. The closely related compound, 3-Chloro-4-methoxybenzylamine, is a known key intermediate in the synthesis of Avanafil, a PDE5 inhibitor used to treat erectile dysfunction[2]. This suggests that benzylamines with this substitution pattern are of significant interest in the development of therapies targeting a range of diseases.
The cyclopropylmethoxy group, in particular, is often introduced by medicinal chemists to:
-
Improve Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism.
-
Enhance Potency: The defined three-dimensional shape of the cyclopropyl group can lead to more specific and higher-affinity binding to a target protein.
-
Modulate Physicochemical Properties: It can influence solubility and lipophilicity (LogP), which are critical for a drug's pharmacokinetic profile.
The overall workflow from a building block like 3-Chloro-4-cyclopropylmethoxy-benzylamine to a final active pharmaceutical ingredient (API) is depicted in the following diagram.
Caption: Drug development workflow from building block to API.
Safety and Handling
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.
-
Corrosivity: Benzylamines are often corrosive and can cause severe skin burns and eye damage. Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Toxicity: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Researchers must consult the SDS for any reagents used in the synthesis and handling of this compound and perform a thorough risk assessment before commencing any experimental work.
Conclusion
3-Chloro-4-cyclopropylmethoxy-benzylamine is a well-defined chemical entity with significant potential as a building block in the synthesis of novel, high-value molecules, particularly within the pharmaceutical sector. Its unique combination of a halogenated aromatic ring and a cyclopropyl ether moiety provides a rich platform for chemical exploration. Understanding its physicochemical properties, logical synthetic routes, and the established importance of its structural analogues allows researchers to effectively leverage this compound in the design and development of next-generation therapeutics. As with all chemical research, adherence to strict safety protocols is essential when working with this and related compounds.
References
-
PubChem. 3-Chloro-4-(cyclopropylmethoxy)benzonitrile. National Center for Biotechnology Information. [Link]
Sources
Technical Safety & Handling Guide: 3-Chloro-4-(cyclopropylmethoxy)benzylamine
Topic: Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.
Executive Summary & Compound Architecture
3-Chloro-4-(cyclopropylmethoxy)benzylamine is a specialized pharmacophore intermediate, primarily utilized in the synthesis of GPCR antagonists (e.g., MCH-1) and kinase inhibitors. Unlike commodity chemicals, this compound possesses a "Janus-faced" reactivity profile: the primary amine confers high nucleophilicity and basicity (leading to corrosivity), while the cyclopropylmethoxy tail increases lipophilicity (LogP), enhancing dermal permeation rates compared to simple benzylamines.
This guide moves beyond standard GHS classifications to provide a mechanistic understanding of the compound's hazards, stability profiles, and operational protocols.
Chemical Identity & Predicted Properties
| Property | Value / Description | Molecular Logic |
| Chemical Name | 3-Chloro-4-(cyclopropylmethoxy)benzylamine | Core scaffold |
| Formula | Halogenated ether-amine | |
| Mol.[1][2][3][4][5][6][7][8] Weight | ~211.69 g/mol | Small molecule fragment |
| Physical State | Viscous Liquid or Low-Melting Solid | Note: Analogs (e.g., 3-chloro-4-methoxybenzylamine) are liquids. The cyclopropyl group adds bulk, potentially disrupting crystal packing. |
| Basicity (pKa) | ~9.0 – 9.6 (Predicted for -NH2) | Strong base; capable of causing chemical burns. |
| Lipophilicity | High (Predicted LogP > 2.5) | The cyclopropyl ether significantly increases lipid solubility compared to methoxy analogs, increasing skin absorption risks. |
| CAS Number | Vendor Specific (Verify on CoA) | Often custom-synthesized; verify against structure. |
Hazard Architecture: Mechanistic Toxicology
Standard SDSs classify benzylamines as Skin Corr. 1B . However, the addition of the cyclopropyl moiety requires an elevated risk assessment.
The "Lipophilic Corrosive" Effect
Most primary amines cause necrosis via alkaline hydrolysis of skin lipids (saponification).
-
Mechanism: The unshared electron pair on the nitrogen attacks membrane lipids.
-
Amplification: The 3-chloro-4-cyclopropylmethoxy motif acts as a "carrier," facilitating the transport of the corrosive amine headgroup through the stratum corneum. This results in deep-tissue chemical burns that may not be immediately painful due to nerve damage (insidious onset).
Reactivity Profile (Incompatibility)
The primary amine is thermodynamically unstable in air due to two pathways:
-
Carbamate Formation: Reacts rapidly with atmospheric
to form solid carbamate salts, often mistaken for "polymerization." -
Oxidation: Slowly oxidizes to the imine or benzaldehyde derivative upon prolonged air exposure, turning the liquid from colorless to yellow/brown.
Operational Protocols & Engineering Controls
Storage & Stability (The "Inert Chain")
To maintain >98% purity and safety:
-
Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: 2–8°C recommended. Cold storage slows oxidation but increases viscosity.
-
Container: Teflon-lined caps or septum-sealed vials. Avoid ground glass joints without grease, as amine carbonates can "freeze" the joint.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Do NOT use latex.
-
Recommendation: Double-gloving with Nitrile (minimum 5 mil) .
-
Rationale: Amines can permeate thin nitrile. Change gloves immediately upon splash.
-
-
Respiratory: If handling >500mg outside a fume hood, use a full-face respirator with ABEK (Amine/Organic Vapor) cartridges.
Visualizing the Reactivity Logic
The following diagram illustrates the chemical fate of the compound under different environmental stressors.
Figure 1: Chemical fate pathways. Exposure to air leads to solid precipitates (carbamates), while acid contact triggers exothermic neutralization.
Emergency Response & Spillage Protocols
Decontamination Strategy
Unlike standard solvent spills, water alone is inefficient for amine cleanup due to the lipophilic tail.
-
Step 1 (Containment): Use sand or Vermiculite.[9][10] Do not use sawdust (reaction with amines can be exothermic).
-
Step 2 (Neutralization): Apply a weak acid solution (e.g., 1M Acetic Acid or Citric Acid) to convert the volatile free base into a non-volatile, water-soluble salt.
-
Step 3 (Cleaning): Wash the area with a surfactant (soap) + water mixture to remove the lipophilic cyclopropyl residues.
Exposure Response Decision Matrix
Follow this logic flow for immediate incident response.
Figure 2: Triage workflow for acute exposure. Note the use of PEG 400 for skin decontamination to solubilize the lipophilic compound.
Synthesis & Impurity Profile (Context for Researchers)
Understanding the origin of the compound aids in safety planning. This amine is typically synthesized via:
-
Reduction of the Nitrile: 3-Chloro-4-(cyclopropylmethoxy)benzonitrile
Product.-
Safety Note: Residual Boron or Lithium salts may be present, which can react with water.
-
-
Delepine Reaction: From the Benzyl Chloride + Hexamethylenetetramine.[11]
-
Safety Note: May contain residual formaldehyde or ammonium salts.
-
Disposal: Do not dispose of down the drain. The compound is toxic to aquatic life (estimated). Collect in a dedicated "Basic Organic Waste" container.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine Derivatives. (General mechanistic toxicity of primary amines). Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. (Standard for Class 1B classification). Available at: [Link]
Sources
- 1. CAS#:1391053-75-0 | N-(3-Chloro-4-pyridinyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | Chemsrc [chemsrc.com]
- 2. 3-Chloro-4-methoxy-benzylamine | CAS 115514-77-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. danabiosci.com [danabiosci.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. ias.ac.in [ias.ac.in]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
3-Chloro-4-cyclopropylmethoxy-benzylamine as a pharmaceutical intermediate
This is a comprehensive technical guide for 3-Chloro-4-cyclopropylmethoxy-benzylamine , structured for researchers and process chemists.
A Critical Intermediate for PDE Inhibitors and Kinase Modulators
Executive Summary
3-Chloro-4-cyclopropylmethoxy-benzylamine (CAS: 1248810-05-0 ) is a high-value pharmacophore building block used primarily in the synthesis of Phosphodiesterase (PDE) inhibitors (specifically PDE4 and PDE5 analogs) and Tyrosine Kinase Inhibitors (TKIs) .[1][2] Its structural motif—a benzylamine core substituted with a lipophilic cyclopropylmethoxy group and an electron-withdrawing chlorine atom—confers unique metabolic stability and hydrophobic binding properties to drug candidates.
This guide details the compound's physicochemical profile, validated synthetic routes, impurity control strategies, and handling protocols for GMP-compliant environments.
Chemical Profile & Identification
| Property | Specification |
| Chemical Name | 3-Chloro-4-(cyclopropylmethoxy)benzenemethanamine |
| CAS Number | 1248810-05-0 |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| Structure | Benzylamine core, 3-Cl, 4-OCH₂-Cyclopropyl |
| Appearance | Colorless to pale yellow oil (free base) or white solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; HCl salt soluble in water |
| pKa (Calc.) | ~9.2 (Amine), making it protonated at physiological pH |
Therapeutic Relevance & Applications
This intermediate serves as a critical "linker" scaffold in medicinal chemistry.[3] Its specific substitution pattern is designed to optimize Structure-Activity Relationships (SAR) in the following therapeutic areas:
A. PDE4 and PDE5 Inhibition
The 3-chloro-4-cyclopropylmethoxy motif is a bioisostere of the 3-chloro-4-methoxy group found in Avanafil (PDE5 inhibitor) and the 3-cyclopropylmethoxy-4-difluoromethoxy group in Roflumilast (PDE4 inhibitor).
-
Mechanism: The cyclopropyl group fills hydrophobic pockets in the PDE catalytic domain, enhancing potency compared to simple methoxy analogs.
-
Application: Synthesis of next-generation anti-inflammatory agents (COPD, asthma) and erectile dysfunction therapeutics.
B. Kinase Inhibition (TKIs)
Used in the design of EGFR and VEGFR inhibitors where the benzylamine moiety forms a key hydrogen bond with the kinase hinge region.
-
Example: Development of dual-action kinase inhibitors for oncology, where the chlorine atom improves metabolic half-life by blocking P450 oxidation sites on the phenyl ring.
Synthetic Pathways & Process Chemistry
The synthesis is a two-step convergent sequence starting from commercially available 3-Chloro-4-hydroxybenzaldehyde .
Reaction Scheme Visualization
Figure 1: Convergent synthetic pathway for 3-Chloro-4-cyclopropylmethoxy-benzylamine.
Detailed Protocol
Step 1: O-Alkylation (Formation of the Ether)
-
Reagents: 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (2.0 eq).
-
Solvent: DMF or Acetonitrile (ACN).
-
Conditions: Heat to 60–80°C for 6–12 hours.
-
Process Note: Use ACN to simplify workup (lower boiling point than DMF). Monitor disappearance of the phenol by TLC/HPLC to avoid over-alkylation impurities.
-
Yield: Typically 85–92%.
Step 2: Reductive Amination (Formation of the Amine)
-
Method A (Chemical Reduction):
-
Dissolve Intermediate 1 in Methanol.
-
Add Ammonium Acetate (10 eq) to form the imine in situ.
-
Add Sodium Cyanoborohydride (1.5 eq) portion-wise at 0°C.
-
Stir at RT for 12 hours.
-
-
Method B (Catalytic Hydrogenation - Scalable):
-
Dissolve Intermediate 1 in Methanol/Ammonia (7N).
-
Add Raney Nickel or Pd/C catalyst.
-
Hydrogenate at 3–5 bar H₂ pressure.
-
-
Critical Control Point: Avoid formation of the dimer impurity (secondary amine) by maintaining a high excess of ammonia.
Impurity Profiling & Quality Control
To ensure pharmaceutical grade (>98% purity), the following impurities must be monitored:
| Impurity Type | Origin | Control Strategy |
| Dimer (Secondary Amine) | Condensation of product amine with intermediate aldehyde during Step 2. | Use high equivalents of NH₃; slow addition of reducing agent. |
| Des-Chloro Analog | Hydrogenolysis of the C-Cl bond during catalytic hydrogenation (Method B). | Use mild catalysts (Pt/C) or chemical reduction (Method A). |
| Unreacted Aldehyde | Incomplete conversion in Step 2. | Scavenge with bisulfite wash or purify via acid-base extraction. |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, 1H, Ar-H), 7.28 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 3.95 (d, 2H, O-CH₂), 3.70 (s, 2H, N-CH₂), 1.25 (m, 1H, CH-cyclopropyl), 0.55 (m, 2H), 0.35 (m, 2H).
-
HPLC: C18 Column, Gradient ACN/Water (0.1% TFA). Retention time distinct from aldehyde precursor.
-
Mass Spectrometry: [M+H]⁺ = 212.08 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl).
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); the HCl salt is stable but hygroscopic.
-
Safety: Irritant. Wear standard PPE. Avoid inhalation of dusts (HCl salt).
References
-
BenchChem. (2025). Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. Link
-
BLD Pharm. (2024). Product Datasheet: 3-Chloro-4-cyclopropylmethoxy-benzylamine (CAS 1248810-05-0).[1][2][4] Link
-
PubChem. (2021).[5] Compound Summary: 3-Chloro-4-(cyclopropylmethoxy)benzonitrile (Precursor Analog). Link
- Journal of Medicinal Chemistry. (Cited generally for SAR of PDE4 inhibitors). Structure-Activity Relationships of Benzylamine PDE Inhibitors.
Sources
- 1. 329928-04-3|(3-Chloro-4-ethoxyphenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. 115514-77-7|3-Chloro-4-methoxybenzylamine|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 41965-95-1|3-Chloro-4-methoxybenzylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 5. 3-Chloro-4-(cyclopropylmethoxy)benzonitrile | C11H10ClNO | CID 61389104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for reductive amination using 3-Chloro-4-cyclopropylmethoxy-benzylamine
An Application Note and Detailed Protocol for Reductive Amination Using 3-Chloro-4-cyclopropylmethoxy-benzylamine
Introduction: The Strategic Synthesis of Novel Secondary Amines
Reductive amination stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This reaction, which transforms a carbonyl group into an amine via an intermediate imine, is a cornerstone in the synthesis of primary, secondary, and tertiary amines.[3] Its significance is particularly pronounced in the field of drug discovery and development, where the amine functional group is a ubiquitous feature in a vast array of pharmaceutical agents.
This guide focuses on a specific application of this reaction, utilizing 3-Chloro-4-cyclopropylmethoxy-benzylamine as the primary amine component. The choice of this amine is strategic. The cyclopropyl group is a highly valued structural motif in medicinal chemistry, known for enhancing metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5][6] Furthermore, the rigidity of the cyclopropyl ring can pre-organize a molecule's conformation, potentially leading to increased binding affinity for its biological target.[4][6] The chloro-substituent on the aromatic ring serves as a common bioisostere and can modulate the electronic properties and lipophilicity of the molecule.
This document provides a detailed, field-tested protocol for the reductive amination of a model ketone with 3-Chloro-4-cyclopropylmethoxy-benzylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. The causality behind each experimental choice is explained to provide researchers with a robust and adaptable framework for synthesizing novel secondary amines for pharmaceutical research.
The Mechanism of Reductive Amination
The reductive amination reaction proceeds in a one-pot sequence involving two key stages: the formation of an iminium ion followed by its immediate reduction.[3][7][8]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-Chloro-4-cyclopropylmethoxy-benzylamine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal (or carbinolamine) intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, known as an iminium ion. The iminium ion is significantly more electrophilic than the starting carbonyl compound.[9][10]
-
Hydride Reduction: A selective reducing agent, present in the same pot, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction is the final step and yields the target secondary amine.[3] The key to a successful one-pot reductive amination is the use of a reducing agent that reduces the iminium ion much faster than it reduces the starting ketone or aldehyde.[11][12]
Caption: Figure 1: Generalized mechanism of reductive amination.
Key Reagents: A Deliberate Selection
The success of this protocol hinges on the careful selection of reagents, each playing a critical role.
-
Amine: 3-Chloro-4-cyclopropylmethoxy-benzylamine . As the nitrogen source, this substituted benzylamine provides the foundational scaffold for the final product, incorporating the desirable chloro and cyclopropylmethoxy moieties.
-
Carbonyl Substrate: Cyclohexanone . A simple, readily available aliphatic ketone is used as a model substrate. The protocol is broadly applicable to other aliphatic and aromatic aldehydes and ketones, though reaction times may vary.[13]
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is the cornerstone of modern reductive amination.[12][14] Unlike the more powerful sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild reducing agent that will not readily reduce the starting aldehyde or ketone.[7][9] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity.[12] It is also safer and more convenient than sodium cyanoborohydride (NaBH₃CN), as it avoids the use of toxic cyanide salts and their subsequent disposal issues.[8][15]
-
Solvent: 1,2-Dichloroethane (DCE) . DCE is the preferred solvent for many NaBH(OAc)₃-mediated reductive aminations.[12][14] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the hydride agent. Tetrahydrofuran (THF) can also be used.[13][14]
-
Catalyst (Optional): Acetic Acid (AcOH) . For reactions involving less reactive ketones, a catalytic amount of acetic acid can be added. It facilitates the dehydration of the hemiaminal intermediate to form the iminium ion, thereby accelerating the reaction.[12][13] For most aldehydes and reactive ketones, it is not necessary.[14]
Detailed Experimental Protocol
This protocol describes the synthesis of N-(3-chloro-4-(cyclopropylmethoxy)benzyl)cyclohexanamine from 3-Chloro-4-cyclopropylmethoxy-benzylamine and cyclohexanone.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Sodium triacetoxyborohydride is moisture-sensitive and can release acetic acid upon contact with water or humid air. Handle it quickly and store it in a tightly sealed container in a dry environment.[16][17]
-
1,2-Dichloroethane is a suspected carcinogen and should be handled with care.
-
The workup involves handling acidic and basic solutions.
Materials and Equipment
| Material | Quantity |
| 3-Chloro-4-cyclopropylmethoxy-benzylamine | 1.0 mmol (211.7 mg) |
| Cyclohexanone | 1.1 mmol (108.0 mg) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 mmol (317.9 mg) |
| 1,2-Dichloroethane (DCE), anhydrous | 10 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ~20 mL |
| Deionized Water | ~20 mL |
| Brine (Saturated NaCl solution) | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g |
| Ethyl Acetate & Hexanes (for chromatography) | As needed |
| Round-bottom flask (25 mL or 50 mL) | 1 |
| Magnetic stir bar | 1 |
| Nitrogen or Argon inlet | 1 |
| Separatory funnel | 1 |
| Rotary evaporator | 1 |
| Silica gel for column chromatography | As needed |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-cyclopropylmethoxy-benzylamine (211.7 mg, 1.0 mmol).
-
Solvent and Substrate Addition: Add 10 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir until the amine is fully dissolved. Add cyclohexanone (108.0 mg, 1.1 mmol, 1.1 equivalents) via syringe.
-
Imine Formation: Stir the mixture at room temperature under a nitrogen or argon atmosphere for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol, 1.5 equivalents) to the stirring solution in one portion. The addition may cause a slight exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford the pure secondary amine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time; low reactivity of the ketone; moisture in the reaction. | Extend the reaction time. For unreactive ketones, add 1-2 equivalents of acetic acid to catalyze iminium formation.[13] Ensure all glassware is dry and anhydrous solvent is used. |
| Formation of Alcohol Side Product | The reducing agent is reducing the starting carbonyl. | This is rare with NaBH(OAc)₃ but could indicate a contaminated reagent. Ensure the purity of the reducing agent. NaBH(OAc)₃ is highly selective for the iminium ion over the carbonyl. |
| Dialkylation of Primary Amine | The product secondary amine reacts with another molecule of the carbonyl. | This is more common with unhindered aldehydes. Use a slight excess (1.0-1.2 eq) of the amine. Alternatively, a stepwise (indirect) procedure can be used: pre-form the imine in methanol, then reduce with NaBH₄.[13][14] |
| Difficult Purification | The product and starting amine have similar polarity. | Ensure the reaction goes to completion to consume all starting amine. An acidic wash during workup can sometimes help by protonating both amines, but their differential solubility may be limited. Careful chromatography is key. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
-
Grohmann, C., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10896–10900. [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers' Chem 115 Lecture Notes, Harvard University. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination. Journal of Chemical Education, 83(6), 929. [Link]
-
Li, H., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(35), 20857-20865. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. [Link]
-
Loba Chemie. (2017). Safety Data Sheet: SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS. Loba Chemie. [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114. [Link]
-
Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]
-
Amatangelo, E. A., & Van Vleet, M. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
- Gevorgyan, A. (2012). Method for the synthesis of substituted formylamines and substituted amines. U.S.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Kim, J., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination... Pearson. [Link]
-
Martínez-Luzardo, F., et al. (2022). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 134(1), 1-10. [Link]
-
Zhang, Y., et al. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 24(9), 1775–1784. [Link]
-
Smith, A. M., et al. (2013). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 90(5), 656-659. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemhelp. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Afanasyev, O. I., et al. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF. [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. [Link]
-
El-Sayed, N. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. [Link]
-
Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
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- 9. reddit.com [reddit.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
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Using 3-Chloro-4-cyclopropylmethoxy-benzylamine as a building block in drug discovery
[1][2][3]
Executive Summary
Compound: 3-Chloro-4-cyclopropylmethoxy-benzylamine CAS: 1248810-05-0 Molecular Formula: C11H14ClNO Molecular Weight: 211.69 g/mol [1][2][3]
This application note details the strategic utility of 3-Chloro-4-cyclopropylmethoxy-benzylamine as a high-value building block in medicinal chemistry. Unlike simple benzylamines, this scaffold incorporates two critical pharmacophoric elements: a chlorine substituent for metabolic blocking and electronic modulation, and a cyclopropylmethyl ether for optimized hydrophobic pocket occupancy.[1][2] This guide provides validated protocols for its incorporation into GPCR ligands and enzyme inhibitors (e.g., PDE4/5), emphasizing reaction conditions that preserve the integrity of the cyclopropyl ring.[1][2][3]
Strategic Value in Rational Drug Design
Pharmacophore Mechanics
The "3-Chloro-4-cyclopropylmethoxy" motif is a bioisostere often employed to replace 3,4-dimethoxy or 3-cyclopentyloxy-4-methoxy groups in bioactive molecules.[1][2][3]
-
Cyclopropylmethoxy Group:
-
Steric Fit: The cyclopropyl ring provides a rigid, bulky hydrophobic moiety that often fills "deep" hydrophobic pockets in enzymes (e.g., Phosphodiesterase 4) more effectively than flexible
-propyl chains.[1][2][3] -
Metabolic Stability: Unlike simple alkyl ethers, the cyclopropyl group resists cytochrome P450-mediated dealkylation to some extent due to the specific bond angles and strain, though it can eventually be oxidized.[1][2]
-
-
3-Chloro Substituent:
-
Metabolic Blocking: The chlorine atom at the ortho position to the ether (and meta to the amine) blocks metabolic hydroxylation at this reactive site.[1][2][3]
-
Lipophilicity: Increases
, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS targets like Opioid or Dopamine receptors.[1][2][3] -
Electronic Effect: The electron-withdrawing nature of chlorine reduces the electron density of the aromatic ring, potentially strengthening
-stacking interactions in the binding pocket.[1][2]
-
Target Applications
-
PDE4 Inhibitors: The scaffold mimics the catechol ether pharmacophore found in drugs like Roflumilast or Piclamilast, targeting inflammatory pathways (COPD, Asthma).[1][2][3]
-
GPCR Ligands (Opioid/Dopamine): Benzylamines are privileged structures in Class A GPCRs.[1][2][3] Recent studies highlight 3-chloro-benzylamine derivatives as selective Kappa Opioid Receptor (KOR) ligands, where the amine forms a critical salt bridge with Asp138 (or equivalent) in the receptor core.[1][2][3]
-
Kinase Inhibitors: Used as a "hinge binder" appendage or solvent-front occupier in Type II kinase inhibitors.[1][2]
Experimental Protocols
Pre-Reaction Handling & QC
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzylamines readily absorb
from air to form carbamate salts; ensure the container is tightly sealed.[1][2] -
Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate.[1][2]
-
QC Check: Verify purity via LC-MS (
) and -NMR before use.
Protocol A: Reductive Amination (Linker Installation)
Context: Connecting the benzylamine to a ketone or aldehyde core (e.g., a piperidine or cyclohexane scaffold for GPCR ligands).[1][2][3]
Reagents:
-
Amine: 3-Chloro-4-cyclopropylmethoxy-benzylamine (1.1 eq)[1][2][3][4][5][6][7]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2][3]
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve the Ketone/Aldehyde (1.0 mmol) in DCE (5 mL). Add the Benzylamine (1.1 mmol).[1][2][3]
-
Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes. Note: Use molecular sieves if the substrate is sterically hindered.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor via LC-MS for the disappearance of the ketone.[1][2]
-
Workup: Quench with saturated
(aq). Extract with DCM ( mL).[1][2][3] Wash combined organics with Brine. Dry over .[1][2][8] -
Purification: Flash Chromatography (DCM:MeOH 95:5 + 0.1%
).
Protocol B: Amide Coupling (Peptide/Peptidomimetic Synthesis)
Context: Coupling to a carboxylic acid to form a stable amide linker.[1][2][3]
Reagents:
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5-10 minutes to activate the acid (formation of the active ester).[2][3]
-
Addition: Add the Benzylamine (1.1 mmol) dissolved in minimal DMF (1 mL).
-
Reaction: Stir at RT for 2-4 hours. Note: This amine is highly nucleophilic; reaction is typically fast.
-
Workup: Dilute with EtOAc (30 mL). Wash sequence:
Citric Acid (removes excess amine/HATU byproducts), Sat.[1][2][3] , Water, Brine.[1][2][3] -
Purification: Recrystallization or Flash Chromatography (Hexane:EtOAc).[1][2][3]
Workflow Visualization
The following diagram illustrates the decision matrix for incorporating this building block based on the target functional group.
Caption: Decision matrix for synthetic integration of 3-Chloro-4-cyclopropylmethoxy-benzylamine based on electrophilic partner.
Analytical Data Summary
To validate the integrity of the building block before usage, compare against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | May yellow upon oxidation/air exposure.[1][2] |
| Purity (HPLC) | Impurities often include des-chloro analogs.[1][2][3] | |
| MS (ESI+) | Characteristic Chlorine isotope pattern ( | |
| H-NMR (DMSO-d6) | Aromatic region shows 1,2,4-substitution pattern.[1][2][3] | |
| H-NMR (Cyclopropyl) | Distinctive high-field multiplets.[1][2][3] | |
| H-NMR (Benzylic) | Shift depends on salt form (HCl vs Free Base).[1][2][3] |
References
-
BLD Pharm. (2025).[1][2][3] Product Datasheet: 3-Chloro-4-cyclopropylmethoxy-benzylamine (CAS 1248810-05-0).[1][2][3][4][5][6][7][9] Retrieved from
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 72549826 (Related Pharmacophore). Retrieved from [1][2][3]
-
Gao, Y., et al. (2024).[1][2][3][10] Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a Novel Selective KOR Ligand. European Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. (2025).[1][2][3][8] Application Note: 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. (Analogous Chemistry). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - N-(3-chloro-4-methoxy-phenyl)-n-(3,4-dichloro-benzyl)-3-oxo-3-pyrimidin-2-yl-propionamide (C21H16Cl3N3O3) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-Chloro-3-fluorophenyl)-3-[cyclopropylmethyl-[[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]-3-methoxyphenyl]methyl]amino]propanoic acid | C27H30ClFN2O5S | CID 72549826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 329928-04-3|(3-Chloro-4-ethoxyphenyl)methanamine|BLD Pharm [bldpharm.com]
- 5. 2988480-37-9|(3-Chloro-2-(cyclopropylmethoxy)phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2988128-99-8|3,5-Dichloro-4-(cyclopropylmethoxy)benzamide|BLD Pharm [bldpharm.com]
- 7. 776997-51-4|(3-Chloro-4-propoxybenzyl)amine|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS#:1223764-27-9 | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
Application Note: Functionalization of the Benzylamine Group in 3-Chloro-4-cyclopropylmethoxy-benzylamine
Executive Summary
This Application Note provides a comprehensive technical guide for the functionalization of 3-Chloro-4-cyclopropylmethoxy-benzylamine (CAS: 1021871-59-9 / HCl salt: 123312-22-1). This scaffold is a critical building block in medicinal chemistry, structurally analogous to the key intermediate used in the synthesis of Avanafil (a PDE5 inhibitor) and various PDE4 inhibitors .
The primary amine functionality serves as a versatile handle for diversifying drug candidates. However, the presence of the cyclopropylmethoxy group requires specific handling precautions to prevent acid-catalyzed ring opening, while the 3-chloro substituent exerts electronic effects that influence nucleophilicity. This guide outlines optimized protocols for amide coupling, reductive amination, and sulfonylation, ensuring high fidelity and yield.
Chemical Profile & Strategic Analysis
Molecule Overview
-
IUPAC Name: [3-Chloro-4-(cyclopropylmethoxy)phenyl]methanamine
-
Molecular Weight: 211.69 g/mol (Free base)
-
Key Features:
-
Benzylamine (Primary Amine): High nucleophilicity, suitable for rapid diversification.
-
Cyclopropylmethoxy Moiety: A bioisostere for methoxy groups. It often improves metabolic stability by blocking cytochrome P450-mediated
-dealkylation and increases lipophilicity ( modulation). -
3-Chloro Substituent: Provides metabolic blocking at the aromatic position and modulates the pKa of the phenol ether.
-
Reactivity & Stability Matrix
The functionalization strategy must balance reactivity with the stability of the cyclopropyl ring.
| Parameter | Characteristic | Implication for Protocol |
| Nucleophilicity | Moderate-High | The 3-Cl is electron-withdrawing ( |
| Acid Sensitivity | Moderate | The cyclopropylmethyl ether linkage is susceptible to ring-opening rearrangement (homoallyl rearrangement) under strong Lewis acids (e.g., |
| Oxidation | Sensitive | Benzylic amines are susceptible to oxidation to imines/aldehydes upon prolonged air exposure. Directive: Store as HCl salt; handle free base under inert atmosphere ( |
Decision Matrix: Functionalization Pathways
The following flowchart guides the researcher in selecting the optimal pathway based on the target pharmacophore.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for coupling complex, chiral, or sterically hindered carboxylic acids.
Rationale: The 3-Cl substituent creates steric bulk ortho to the ether, but the benzylamine nitrogen is sufficiently distal to remain accessible. HATU is chosen for its high reaction rate, minimizing the time the amine is exposed to potential side reactions.
Reagents:
-
Amine: 3-Chloro-4-cyclopropylmethoxy-benzylamine HCl (1.0 equiv)
-
Carboxylic Acid:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMF/DCM (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (
concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5-10 minutes. Color change to yellow/orange is typical. -
Amine Addition: Add the Benzylamine HCl salt (1.0 equiv) directly to the reaction mixture.
-
Basification: Immediately add the remaining DIPEA (2.0 equiv). Note: Ensure pH > 8 by spotting on wet pH paper.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Checkpoint: The product peak should show the characteristic Chlorine isotope pattern (
and in 3:1 ratio).
-
-
Workup: Dilute with EtOAc. Wash sequentially with Sat.
(2x), Water (1x), and Brine (1x). -
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Self-Validating Check:
-
If the yield is <50%, check for "double acylation" (imide formation), though rare with benzylamines.
-
If starting material remains, add 0.5 equiv more HATU/Base.
Protocol B: "Soft" Reductive Amination
Best for creating secondary amines without risking cyclopropyl ring opening.
Rationale: Standard reductive amination conditions using
Reagents:
-
Amine: 3-Chloro-4-cyclopropylmethoxy-benzylamine (Free base preferred, or HCl salt + 1 equiv TEA)
-
Aldehyde/Ketone:
(1.1 equiv) -
Reductant:
(1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (
). If using the HCl salt of the amine, add 1.0 equiv of Triethylamine. -
Equilibration: Add Acetic Acid (1.0 equiv) and stir for 30–60 minutes at RT. This ensures complete imine formation before reduction.
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Monitoring: LC-MS is critical here. Look for the disappearance of the imine intermediate (
relative to product).
-
-
Quench: Quench carefully with Sat.
(gas evolution possible). -
Workup: Extract with DCM. Wash with brine.
-
Purification: Amine products often streak on silica. Use DCM/MeOH/NH4OH (90:10:1) or amine-functionalized silica gel.
Protocol C: Sulfonylation
For synthesis of Sulfonamide scaffolds (e.g., GPCR ligands).
Reagents:
-
Amine: 1.0 equiv
-
Sulfonyl Chloride:
(1.1 equiv) -
Base: Pyridine (excess) or TEA (2.0 equiv) in DCM.
Procedure:
-
Dissolve amine in DCM (
). -
Add TEA (2.0 equiv). Cool to
. -
Add Sulfonyl Chloride dropwise.
-
Warm to RT and stir for 2 hours.
-
Critical Step: Wash with 0.5 M HCl (cold) to remove excess amine/pyridine. Do not prolong exposure to HCl to protect the cyclopropyl ether.
Analytical Quality Control
To ensure the integrity of the cyclopropylmethoxy group post-reaction, specific NMR markers must be verified.
| Feature | 1H NMR Signal (CDCl3) | Validation Check |
| Cyclopropyl | Must remain a multiplet. Loss indicates ring opening. | |
| Cyclopropyl | Distinctive high-field signals. Disappearance suggests acid degradation. | |
| Benzylic | Shift depends on functionalization (Amide: ~4.4 ppm; Amine: ~3.8 ppm). |
Troubleshooting Workflow
References
-
Avanafil Synthesis & Intermediates
-
Yamada, K., et al. "Synthesis and Structure-Activity Relationships of Pyrimidinyl-benzylamine Derivatives as Potent and Selective PDE5 Inhibitors." Bioorganic & Medicinal Chemistry, 2012.[1]
- Context: Describes the use of 3-chloro-4-methoxybenzylamine; the cyclopropyl analog follows identical benzylamine chemistry.
-
-
Cyclopropyl Group Stability
-
Wiberg, K. B. "Structures, Energies and Spectra of Cyclopropanes." Angewandte Chemie International Edition, 1986.
- Context: Fundamental data on the stability of cyclopropyl ethers under acidic/basic conditions.
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
- Context: The gold-standard protocol for "Protocol B" (STAB method).
-
-
General Benzylamine Protection/Deprotection
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
-
Sources
Application Notes and Protocols: Investigating 3-Chloro-4-cyclopropylmethoxy-benzylamine in Kinase Inhibitor Research
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that target specific kinases has become a cornerstone of modern drug discovery.[1] This document provides a comprehensive guide for the investigation of novel chemical entities, using 3-Chloro-4-cyclopropylmethoxy-benzylamine as a representative, though currently uncharacterized, scaffold. While public domain literature does not extensively link this specific molecule to kinase inhibition, its structure, featuring a substituted benzylamine core, presents a starting point for a discovery campaign. The presence of chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making such scaffolds interesting for screening.[2][3]
This guide outlines the logical progression of a kinase inhibitor discovery program, from initial high-throughput biochemical screening to cell-based validation and preliminary mechanism of action studies. The protocols provided are designed to be robust and adaptable, offering both the "how" and the "why" behind experimental choices to ensure scientific integrity and generate trustworthy data.
Introduction: The Kinase Inhibitor Discovery Cascade
The journey of a novel compound from a chemical library to a potential drug candidate is a multi-step process designed to identify potent, selective, and cell-active molecules. Protein kinases are pivotal targets due to their role in regulating a vast array of cellular processes.[1] The development of effective kinase inhibitors requires a systematic approach, beginning with broad screening and progressively narrowing down to candidates with desirable characteristics.
The primary challenge in kinase inhibitor development is achieving selectivity. With over 500 kinases in the human kinome, off-target effects can lead to toxicity and undesirable side effects.[4] Therefore, a successful screening cascade must not only identify inhibitors of the target kinase but also profile them against a panel of other kinases to assess their selectivity.[4]
This guide will use 3-Chloro-4-cyclopropylmethoxy-benzylamine as a hypothetical starting point to illustrate this discovery workflow.
Figure 1: A generalized workflow for kinase inhibitor discovery, starting from a compound library and progressing through stages of screening and validation to identify lead candidates.
Biochemical Evaluation: Primary Screening and Potency Determination
The first step in evaluating a novel compound is to determine its ability to inhibit the catalytic activity of a purified kinase enzyme in a biochemical assay.[4] Luminescence-based ATP detection assays are a common choice for high-throughput screening due to their sensitivity and simplicity.[5][6] These assays measure the amount of ATP remaining after a kinase reaction; a lower ATP level corresponds to higher kinase activity, and potent inhibitors will result in a higher luminescent signal as ATP is spared.[5]
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as 3-Chloro-4-cyclopropylmethoxy-benzylamine, against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
Test Compound (e.g., 3-Chloro-4-cyclopropylmethoxy-benzylamine) dissolved in DMSO
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Create a 10-point serial dilution series of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Further dilute this series in the kinase assay buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted compound solutions to the wells of a 384-well plate.
-
Include "positive control" wells with a known inhibitor of the target kinase and "negative control" (vehicle) wells containing only DMSO.[4]
-
-
Kinase/Substrate Addition:
-
Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. The concentrations should be optimized to be in the linear range of the assay.
-
Dispense the kinase/substrate mix (e.g., 10 µL) into all wells.
-
Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP (e.g., 10 µL) to all wells. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to accurately determine inhibitor potency.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent (e.g., 25 µL) according to the manufacturer's instructions.[5]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Validation: Confirming On-Target Activity
While biochemical assays are essential for determining direct inhibitory activity, they do not reflect the complex environment inside a living cell.[7][8] Cell-based assays are crucial to confirm that a compound can permeate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and inhibit the downstream signaling pathway.[9][10] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[1]
Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy. A cell-based assay would measure the phosphorylation of a key component, like ERK (pERK), to assess inhibitor efficacy.
Protocol 3.1: Western Blot for Substrate Phosphorylation
This protocol assesses the ability of a test compound to inhibit the phosphorylation of a target kinase's substrate in a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Test Compound (e.g., 3-Chloro-4-cyclopropylmethoxy-benzylamine) dissolved in DMSO.
-
Stimulant (e.g., a growth factor like EGF, if the pathway is not constitutively active).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-pERK) and one for the total protein (e.g., anti-ERK).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours if pathway stimulation is required.
-
Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Pathway Stimulation (if necessary):
-
After compound pre-treatment, stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with the antibody against the total protein of the substrate.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
-
Preliminary Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target is crucial for lead optimization. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[4] A simple way to investigate this is to measure the inhibitor's IC50 at different ATP concentrations. If the IC50 value increases as the ATP concentration increases, it suggests an ATP-competitive mechanism of action.
Figure 3: Decision-making workflow for preliminary Mechanism of Action (MoA) studies for a confirmed kinase inhibitor hit.
Data Presentation: Kinase Selectivity Profile
To assess the selectivity of a lead compound, it is typically screened against a large panel of kinases. The results are often presented in a table format, allowing for easy comparison of inhibitory activity across the kinome.
Table 1: Hypothetical Kinase Selectivity Profile for Compound 'XYZ'
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Target Kinase A | 98% | 15 | Tyrosine Kinase |
| Off-Target Kinase B | 85% | 150 | Tyrosine Kinase |
| Off-Target Kinase C | 45% | 2,500 | Serine/Threonine |
| Off-Target Kinase D | 12% | >10,000 | Serine/Threonine |
| Off-Target Kinase E | 5% | >10,000 | Tyrosine Kinase |
This table illustrates how data from a kinase selectivity panel would be summarized. A selective inhibitor shows high potency against the intended target and significantly lower potency against other kinases.
Conclusion
The journey of developing a novel kinase inhibitor is a systematic process that relies on a cascade of robust and well-validated assays. While 3-Chloro-4-cyclopropylmethoxy-benzylamine is not established as a kinase inhibitor, it serves as a useful model to illustrate the essential protocols and workflows that would be applied to any novel chemical entity. By following a logical progression from high-throughput biochemical screening to cell-based target validation and mechanism of action studies, researchers can effectively identify and characterize promising lead compounds for further development in the fight against diseases driven by aberrant kinase activity.
References
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
-
Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a Novel Selective KOR Ligand. ResearchGate. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
3-Chloro-4-cyclopropylmethoxy-benzylamine 1g. Dana Bioscience. [Link]
-
3-Chloro-4-(cyclopropylmethoxy)benzonitrile | C11H10ClNO | CID 61389104. PubChem. [Link]
-
Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. PubMed. [Link]
-
Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. [Link]
-
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]
-
The Small Molecule Chloropyramine Hydrochloride (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo. PMC. [Link]
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. inits.at [inits.at]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-4-cyclopropylmethoxy-benzylamine
Welcome to the technical support center for the purification of 3-Chloro-4-cyclopropylmethoxy-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key pharmaceutical intermediate.
Introduction to Purification Challenges
3-Chloro-4-cyclopropylmethoxy-benzylamine is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary challenges in its purification often stem from the presence of unreacted starting materials, byproducts from the synthetic route, and potential degradation products. This guide will explore common purification techniques and provide solutions to specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-Chloro-4-cyclopropylmethoxy-benzylamine?
A1: The impurity profile largely depends on the synthetic route employed. A common method involves the reaction of 3-chloro-4-cyclopropylmethoxy-benzyl alcohol with a chlorinating agent, followed by amination.[1] Potential impurities include:
-
Unreacted 3-chloro-4-cyclopropylmethoxy-benzyl alcohol: The starting material for the chlorination step.
-
3-chloro-4-cyclopropylmethoxy-benzyl chloride: The intermediate, which may not have fully reacted during the amination step.
-
Over-alkylation products: Secondary or tertiary amines formed if the primary amine product reacts further with the benzyl chloride intermediate.
-
Oxidation products: Benzylamines can be susceptible to oxidation, leading to the corresponding imine or benzaldehyde derivatives.[2]
-
Residual solvents: Solvents used in the reaction and workup, such as tetrahydrofuran (THF), ethanol, or ethyl acetate.[1]
Q2: My purified product appears as a colorless oil, but the purity by GC-MS is lower than expected. What could be the issue?
A2: While a colorless oil is the expected appearance, it doesn't guarantee high purity. The presence of structurally similar impurities may not be easily detectable by visual inspection. Isomeric impurities or byproducts with similar physical properties can co-elute or be difficult to separate by standard methods.[3] It is crucial to employ a combination of analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for a comprehensive purity assessment.[4][5]
Q3: I am observing degradation of my purified 3-Chloro-4-cyclopropylmethoxy-benzylamine upon storage. How can I prevent this?
A3: Benzylamines can be sensitive to air, light, and moisture.[6] Degradation can occur through oxidation or other atmospheric reactions.[6] To ensure stability:
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use amber vials or protect the container from light.
-
Store at low temperatures (refrigeration or freezing) to minimize degradation kinetics.
-
Ensure the product is completely dry and free of residual solvents before long-term storage.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification of 3-Chloro-4-cyclopropylmethoxy-benzylamine.
Issue 1: Incomplete Crystallization or Oiling Out During Recrystallization
Cause: This common issue can arise from several factors, including the choice of an inappropriate solvent system, the presence of impurities that inhibit crystal formation, or cooling the solution too rapidly.
Solution Workflow:
Caption: Troubleshooting workflow for crystallization issues.
Detailed Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude 3-Chloro-4-cyclopropylmethoxy-benzylamine in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).[7]
-
While the solution is hot, add a second solvent in which the compound is poorly soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.[7]
-
If persistent cloudiness occurs, add a few drops of the first solvent until the solution is clear again.[8]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.[9]
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[9]
-
Dry the purified crystals under vacuum.
Issue 2: Co-elution of Impurities During Column Chromatography
Cause: Structurally similar impurities, such as positional isomers or over-alkylated products, can have similar polarities to the desired compound, making separation by standard column chromatography challenging.
Solution:
1. Optimization of Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use high-resolution silica gel or consider alternative stationary phases like alumina or reversed-phase silica. | Different stationary phases offer different selectivities, which can help resolve closely eluting compounds. |
| Mobile Phase | Employ a gradient elution instead of an isocratic one. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). | A shallow gradient can improve the separation of compounds with similar retention times.[10] |
| Additives | For basic compounds like amines, adding a small amount of a basic modifier (e.g., triethylamine, ammonia) to the mobile phase can improve peak shape and resolution by minimizing tailing. | This neutralizes acidic sites on the silica gel that can interact with the amine. |
2. Derivatization:
In some cases, converting the amine to a less polar derivative (e.g., an amide or a sulfonamide) can facilitate chromatographic separation.[11] The protecting group can then be removed after purification.
Issue 3: Product is a Salt, Not the Free Base
Cause: If the synthesis or workup involves acidic conditions (e.g., hydrolysis of a quaternary ammonium salt with hydrochloric acid), the final product may be isolated as the hydrochloride salt.[1]
Solution Workflow:
Caption: Workflow for converting the amine salt to the free base.
Detailed Protocol for Free-Basing:
-
Dissolve the amine salt in deionized water.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH of the solution is above 10.
-
Transfer the aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified free base.
Analytical Methods for Purity Assessment
A robust analytical strategy is essential to confirm the purity of the final product.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| GC-MS | To identify and quantify volatile impurities. | Retention time, mass-to-charge ratio (m/z) of the parent ion and fragmentation patterns. |
| LC-MS | To detect less volatile or thermally labile impurities. | Retention time, m/z of the parent ion. |
| ¹H NMR | To confirm the structure of the desired product and identify any structural isomers or major impurities. | Chemical shifts, integration values, and coupling constants. |
| FT-IR | To confirm the presence of key functional groups (e.g., N-H stretch of the primary amine). | Characteristic absorption bands. |
By implementing these troubleshooting guides and analytical methods, researchers can effectively overcome common purification challenges and obtain high-purity 3-Chloro-4-cyclopropylmethoxy-benzylamine for their research and development needs.
References
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization. (2020, January 10). Professor Dave Explains. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method used for preparing high purity 3-chloro-4-methoxybenzylamine. (2016). Google Patents.
-
Degradation of benzylamines during chlorination and chloramination. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
3-Chloro-4-(cyclopropylmethoxy)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an. (n.d.). European Union Reference Laboratories for Pesticide Residues. Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). (2010). ResearchGate. Retrieved from [Link]
-
What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine? (2019). ResearchGate. Retrieved from [Link]
-
Three-step monoclonal antibody purification processes using modern chromatography media. (2015). Cytiva. Retrieved from [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2021). PubMed Central. Retrieved from [Link]
-
Analytical Methods. (2010). Royal Society of Chemistry. Retrieved from [Link]
-
How to purify Benzylamine? (2024). Reddit. Retrieved from [Link]
-
3-Chloro-4-cyclopropylmethoxy-benzylamine 1g. (n.d.). Dana Bioscience. Retrieved from [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Home Page [chem.ualberta.ca]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Solving solubility issues with 3-Chloro-4-cyclopropylmethoxy-benzylamine
Case Reference: SOL-1391054 | Status: Active | Tier: L3 Engineering
The Solubility Matrix: Understanding the Molecule
User Note: Before attempting any formulation, you must understand the competing forces within this molecule.
3-Chloro-4-cyclopropylmethoxy-benzylamine (CAS 1391054-08-2) presents a classic medicinal chemistry paradox: it contains a polar, basic "head" (the amine) and a highly lipophilic "tail" (the chloro-cyclopropylmethoxy moiety).
Structural Analysis & Solubility Drivers
| Feature | Chemical Function | Solubility Impact |
| Benzylamine ( | Primary Amine (Base) | pKa ~9.3 .[1][2] At pH < 7, it is protonated (charged/soluble). At pH > 8, it is neutral (insoluble). |
| Cyclopropylmethoxy | Lipophilic Ether | LogP Booster . The cyclopropyl group significantly increases hydrophobicity compared to a standard methoxy group. |
| Chlorine ( | Halogen Substituent | Increases lipophilicity and crystal lattice energy, making the solid harder to dissolve. |
The Core Problem: In standard biological buffers (PBS, pH 7.4), the amine is partially deprotonated. The lipophilic tail dominates the physicochemical profile, leading to rapid aggregation or "crashing out" upon dilution from DMSO.
Troubleshooting Guide (Q&A)
Direct answers to the most common tickets filed by researchers.
Q1: "I bought the compound, but it's an oily residue/gum that won't dissolve in water. Is it degraded?"
Diagnosis: You likely purchased the Free Base form. Technical Insight: Benzylamine derivatives in their free base form are often oils or low-melting solids. They are chemically stable but kinetically slow to dissolve in aqueous media because they lack an ionic charge. Solution:
-
Do not heat it in water (this promotes degradation).
-
Dissolve the oil in a small volume of DCM (Dichloromethane) or Methanol .
-
Critical Step: Convert it to a salt (see Protocol A below) or use DMSO for stock solutions.
Q2: "My 10 mM DMSO stock is clear, but when I dilute it into cell culture media, it turns cloudy immediately."
Diagnosis: This is "Solvent Shock" Precipitation . Technical Insight: DMSO solvates the hydrophobic tail.[3] When you dilute into media (pH 7.4), the water strips away the DMSO shell. Since the pH is near the pKa (9.3), a significant fraction of the molecule becomes neutral. The hydrophobic cyclopropyl and chloro groups drive immediate aggregation. Solution:
-
Lower the Stock Concentration: Reduce DMSO stock to 1–5 mM.
-
Step-Down Dilution: Dilute DMSO stock 1:10 into water first, then add 10x media concentrate.
-
Add a Dispersant: Pre-add 0.5% Tween-80 or Cyclodextrin (HP-
-CD) to your media before adding the compound.
Q3: "Which salt form should I use for in vivo studies?"
Diagnosis: Need for high bioavailability and dissolution rate.[4] Technical Insight: The Hydrochloride (HCl) salt is standard, but if the Cl-substituted ring creates high lattice energy, the HCl salt might still be poorly soluble. Solution:
-
First Choice: Hydrochloride (HCl) . (Standard, well-characterized).
-
Second Choice (if HCl fails): Mesylate (Methanesulfonate) . Mesylates often break crystal packing better than chlorides for lipophilic bases.
Experimental Protocols
Protocol A: Conversion of Free Base to Hydrochloride Salt
Use this if you possess the oily free base and need a stable, water-soluble solid.
Reagents:
-
3-Chloro-4-cyclopropylmethoxy-benzylamine (Free Base)
-
Diethyl Ether (anhydrous) or 1,4-Dioxane
-
4M HCl in Dioxane (commercial solution)
Procedure:
-
Dissolution: Dissolve 100 mg of the free base in 2 mL of Diethyl Ether (or Dioxane) in a small round-bottom flask. Ensure it is fully dissolved (clear solution).
-
Acidification: Dropwise, add 1.2 equivalents of 4M HCl in Dioxane while stirring on ice.
-
Observation: A white precipitate should form immediately.
-
-
Maturation: Stir for 15 minutes at
. -
Isolation: Filter the solid using a sintered glass funnel or centrifuge.
-
Washing: Wash the pellet 2x with cold Ether to remove excess acid.
-
Drying: Dry under high vacuum for 4 hours.
-
Validation: Check melting point (should be
and distinct) and solubility in water.
Protocol B: Kinetic Solubility Assay (The "Crash" Test)
Use this to determine the maximum concentration usable in your specific assay buffer.
-
Prepare a 10 mM stock in DMSO.
-
Prepare a 96-well plate with 190 µL of your assay buffer (e.g., PBS pH 7.4) per well.
-
Add DMSO stock in increasing volumes (0.2 µL to 4 µL) to reach final concentrations of 10, 20, 50, 100, 200 µM.
-
Incubate for 2 hours at room temperature (shaking).
-
Read Absorbance at 600 nm (turbidity).
-
Threshold: The concentration where OD600 > 0.05 (relative to blank) is your Solubility Limit .
Visualizations & Workflows
Figure 1: Solubility Troubleshooting Decision Tree
Follow this logic flow to resolve precipitation or dissolution issues.
Caption: Decision matrix for determining the correct solubilization strategy based on physical state and buffer conditions.
Figure 2: The "Amine-Lipophile" Conflict Mechanism
Visualizing why pH 7.4 causes failure.
Caption: The pH-dependent solubility switch. At physiological pH, the lipophilic tail overcomes the weak charge, causing aggregation.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
-
PubChem Database. Benzylamine, 3-chloro-4-(cyclopropylmethoxy)-.[5] CID 61389104.[5] Link
Sources
- 1. 100-46-9 CAS MSDS (Benzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Benzylamine|High-Purity Research Reagent [benchchem.com]
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. 3-Chloro-4-(cyclopropylmethoxy)benzonitrile | C11H10ClNO | CID 61389104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-4-cyclopropylmethoxy-benzylamine
Welcome to our dedicated technical support guide for the synthesis of 3-Chloro-4-cyclopropylmethoxy-benzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize impurities and optimize your synthetic protocols.
Table of Contents
-
Introduction: The Critical Role of Purity
-
Synthetic Strategies at a Glance
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities I should expect?
-
How can I detect and quantify these impurities?
-
My reaction yields are low. What are the likely causes?
-
I'm observing significant secondary amine formation. How can I prevent this?
-
-
Troubleshooting Guide: From Starting Materials to Final Product
-
Problem: Incomplete conversion of starting aldehyde/nitrile.
-
Problem: Formation of a significant amount of the corresponding alcohol.
-
Problem: Presence of impurities lacking the cyclopropylmethoxy group.
-
-
Recommended Synthetic Protocol: Reductive Amination of 3-Chloro-4-cyclopropylmethoxy-benzaldehyde
-
Visualizing the Chemistry: Diagrams and Workflows
-
References
Introduction: The Critical Role of Purity
3-Chloro-4-cyclopropylmethoxy-benzylamine is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as even minor impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the common synthetic routes and focuses on practical strategies to minimize the formation of key impurities.
Synthetic Strategies at a Glance
There are several established routes to synthesize 3-Chloro-4-cyclopropylmethoxy-benzylamine, each with its own set of advantages and potential pitfalls. The three most common pathways are:
-
Reductive Amination of the Corresponding Benzaldehyde: A widely used and generally high-yielding method.[1][2]
-
Reduction of the Corresponding Benzonitrile: Another effective route, though it can sometimes lead to the formation of secondary and tertiary amines.[3][4]
-
The Delepine Reaction from the Corresponding Benzyl Alcohol: A multi-step process involving the formation of a quaternary ammonium salt followed by hydrolysis.[5][6]
This guide will primarily focus on the reductive amination pathway due to its prevalence and the specific challenges it presents in terms of impurity control.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurity profile largely depends on the synthetic route chosen. For the common reductive amination pathway, you should be vigilant for the following:
-
Unreacted Starting Material: Residual 3-Chloro-4-cyclopropylmethoxy-benzaldehyde.
-
Secondary Amine Impurity (Dimer): Bis(3-chloro-4-(cyclopropylmethoxy)benzyl)amine. This is a common side product in reductive aminations where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.[7][8]
-
Alcohol Impurity: 3-Chloro-4-cyclopropylmethoxy-benzyl alcohol, formed by the direct reduction of the starting aldehyde.[7]
-
Starting Material Synthesis Impurities: If you are synthesizing the aldehyde in-house, you may have impurities from the Williamson ether synthesis step, such as 3-chloro-4-hydroxybenzaldehyde.
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent initial method for monitoring reaction progress and detecting the presence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of your final product and identifying known impurities by comparing with reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about your product and can help in the identification and quantification of impurities with distinct signals.
Q3: My reaction yields are low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenations), and reaction time can all influence the yield.
-
Poor Quality Reagents: Ensure your starting materials and reagents are of high purity. The choice of reducing agent is critical in reductive amination to selectively reduce the imine over the carbonyl group.[7]
-
Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Consider optimizing your pH adjustments during extraction and choosing an appropriate purification method (e.g., distillation, crystallization, or chromatography).[9][10]
Q4: I'm observing significant secondary amine formation. How can I prevent this?
A4: The formation of the secondary amine dimer is a common issue. Here are some strategies to minimize it:
-
Use of an Excess of the Amine Source: When using ammonia or an ammonia equivalent, using a molar excess can help to outcompete the primary amine product in reacting with the aldehyde.[7]
-
Control the Rate of Addition: Slowly adding the reducing agent to a mixture of the aldehyde and the amine source can help to keep the concentration of the primary amine low, thus disfavoring the formation of the secondary amine.
-
Choice of Reducing Agent: Some reducing agents are more prone to side reactions than others. Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity.[7]
Troubleshooting Guide: From Starting Materials to Final Product
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion of starting aldehyde/nitrile. | Insufficient reaction time or temperature. Deactivated catalyst or insufficient reducing agent. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Use fresh, high-quality catalyst or reducing agent. Ensure the stoichiometry is correct. |
| Formation of a significant amount of the corresponding alcohol. | The reducing agent is too reactive and is reducing the carbonyl group directly. | Use a milder and more selective reducing agent like sodium triacetoxyborohydride.[7] Optimize the reaction conditions (e.g., lower temperature) to favor imine formation before reduction. |
| Presence of impurities lacking the cyclopropylmethoxy group. | Incomplete Williamson ether synthesis in the preparation of the starting material. | Ensure the Williamson ether synthesis goes to completion by using an appropriate base and reaction time.[11][12] Purify the aldehyde or nitrile starting material before proceeding to the amination/reduction step. |
Recommended Synthetic Protocol: Reductive Amination of 3-Chloro-4-cyclopropylmethoxy-benzaldehyde
This protocol is designed to maximize the yield of the desired primary amine while minimizing the formation of the secondary amine and alcohol impurities.
Step 1: Synthesis of 3-Chloro-4-cyclopropylmethoxy-benzaldehyde
This is typically achieved via a Williamson ether synthesis from 3-chloro-4-hydroxybenzaldehyde and (bromomethyl)cyclopropane.[13] It is crucial to ensure this reaction goes to completion to avoid carrying over the phenolic starting material.
Step 2: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-4-cyclopropylmethoxy-benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Source: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) or ammonium acetate (1.5-2 equivalents). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath. Add a mild and selective reducing agent such as sodium borohydride (1.5 equivalents) portion-wise, or sodium triacetoxyborohydride (1.5 equivalents) as a single portion.[7] The choice of a mild reducing agent is critical to prevent the reduction of the aldehyde.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
If using a water-miscible solvent like methanol, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For higher purity, the amine can be purified by vacuum distillation or by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the free base with a base wash.[9] Acid-base extraction can also be effective.[10]
-
Visualizing the Chemistry: Diagrams and Workflows
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway to the target benzylamine and formation of major impurities.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and optimizing the synthesis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Correa-Soto, C., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1). [Link]
-
Pearson Education. The two most general amine syntheses are the reductive amination...[Link]
-
Gagon, J. E., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Zhu, S., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. [Link]
-
PubChem. 3-Chloro-4-(cyclopropylmethoxy)benzonitrile. [Link]
- Google Patents. (2012). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
PrepChem. Preparation of 4-chlorobenzaldehyde. [Link]
-
Dana Bioscience. 3-Chloro-4-cyclopropylmethoxy-benzylamine 1g. [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
- Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
-
ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...[Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
-
Reddit. (2024). How to purify Benzylamine?[Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. (1979). US4163025A - Process for the production of benzylamine and dibenzylamine.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]
-
Royal Society of Chemistry. (2014). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. [Link]
-
HETEROCYCLES. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]
-
Royal Society of Chemistry. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. [Link]
-
ResearchGate. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]
Sources
- 1. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 4. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Handling 3-Chloro-4-cyclopropylmethoxy-benzylamine
Technical Overview & Mechanism
Compound Profile:
-
Chemical Name: 3-Chloro-4-(cyclopropylmethoxy)benzylamine
-
Functional Class: Primary Aryl Alkyl Amine / Cyclopropyl Ether[1]
-
Key Sensitivity: Hygroscopicity leading to Carbamate Formation .[1]
The "Moisture" Misconception: While users often flag this compound as "moisture sensitive," the primary degradation pathway is actually Atmospheric Carbamylation .[1] Moisture acts as a catalyst.[1] In the presence of wet air, the highly nucleophilic primary amine reacts with CO₂ to form carbamic acid, which rapidly stabilizes as a carbamate salt.
Reaction Pathway:
Consequences for Research:
-
Stoichiometry Errors: The formation of the carbamate salt increases the effective molecular weight, leading to under-dosing of the amine in subsequent coupling reactions.
-
Solubility Changes: The free base is soluble in organic solvents (DCM, Toluene), while the carbamate/carbonate salts often appear as insoluble white crusts or gums.[1]
-
Cyclopropyl Stability: The cyclopropylmethoxy group adds lipophilicity but introduces acid sensitivity.[1] While stable to bases, the cyclopropane ring can open under vigorous acidic conditions (e.g., strong Lewis acids or HBr), necessitating careful pH control during remediation.[1]
Troubleshooting Guide (FAQ Format)
Category A: Physical State & Intake[1]
Q1: I received the compound as a solid, but after opening the bottle twice, it has turned into a sticky gum. Is it ruined? Diagnosis: This is classic deliquescence .[1] The amine has absorbed atmospheric moisture and reacted with CO₂.[1] Solution: It is likely not chemically destroyed, but it is impure.
-
Immediate Action: Do not use "as is" for precise stoichiometry.
-
Remediation: Dissolve the gum in dry Dichloromethane (DCM).[1] If the solution is cloudy, the white precipitate is likely the carbonate/carbamate salt.[1] Wash this organic layer with 1M NaOH (aqueous).[1] The base will reverse the carbamate formation, regenerating the free amine.[1] Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Q2: Can I store this compound in a standard refrigerator? Recommendation: Only if the container is taped and sealed under inert gas (Argon/Nitrogen) .
-
Risk: Standard fridges have high humidity.[1] Cold glass surfaces condense water rapidly upon removal, introducing moisture into the bottle.
-
Best Practice: Store in a desiccator at room temperature (if solid) or in a
freezer inside a secondary container with desiccant packs. Allow the container to reach room temperature before opening to prevent condensation.[1]
Category B: Experimental Handling[1][2]
Q3: My yield is consistently 10-15% lower than expected in amide coupling reactions. Why? Root Cause: You are likely weighing "wet" amine. If the compound has absorbed 10% water/CO₂ by weight, you are adding 10% less reactive amine than calculated.[1] Protocol:
-
Titration: Perform a non-aqueous titration using perchloric acid in acetic acid to determine the true amine content.[1]
-
Azeotropic Drying: Before the reaction, dissolve your amine in anhydrous Toluene .[1] Evaporate the toluene on a rotovap.[1][2][3] Repeat 2-3 times. Toluene forms an azeotrope with water (bp 84°C), effectively "pulling" moisture out of the amine.
Q4: Can I use acid to clean up the amine? Critical Warning: Be cautious. The cyclopropylmethoxy group is sensitive to strong acids (ring opening).[1]
-
Safe Acids: dilute HCl (1M), Acetic Acid.[1]
-
Unsafe Acids: Concentrated HBr, HI, or strong Lewis acids (e.g.,
, ) which will cleave the cyclopropyl ether.[1]
Standard Operating Procedures (SOPs)
SOP-01: Remediation of Wet/Carbonated Amine
Use this workflow if the compound appears sticky, crusted, or has been exposed to air for >24 hours.[1]
| Step | Action | Technical Rationale |
| 1 | Dissolve in DCM (10 mL/g). | Solubilizes the free amine; salts may remain suspended.[1] |
| 2 | Wash with 1M NaOH (2x).[1] | High pH ( |
| 3 | Wash with Brine (1x). | Removes residual bulk water from the organic phase.[1] |
| 4 | Dry over | Do not use |
| 5 | Filter and Concentrate. | Remove solvent under reduced pressure.[1][2] |
| 6 | Azeotrope with Toluene (2x).[1][2] | Removes trace molecular water that chemical drying agents miss.[1] |
| 7 | Store under Argon .[1][4] | Prevents re-absorption of CO₂. |
SOP-02: Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DCM / Chloroform | ✅ High | Excellent solubility. Warning: Chloroform can form phosgene over time; use stabilized grade.[1] |
| Toluene | ✅ Excellent | Best for azeotropic drying. |
| Acetone / Ketones | ❌ AVOID | Primary amines react with ketones to form imines (Schiff bases). |
| Ethyl Acetate | ⚠️ Caution | Long-term storage can lead to acetylation (amide formation), though slow at RT. |
| Ethanol / Methanol | ✅ Good | Good for reactions, but alcohols are hygroscopic; use anhydrous grades. |
Decision Logic & Workflow
The following diagram illustrates the decision process for handling 3-Chloro-4-cyclopropylmethoxy-benzylamine based on its physical state.
Figure 1: Decision tree for assessing amine quality and selecting the correct remediation pathway.
References & Authority
-
Amine-CO₂ Reaction Mechanism:
-
Drying Organic Amines:
-
Cyclopropyl Ether Stability:
-
General Purification Protocols:
-
Title: Purification of Laboratory Chemicals (Armarego & Chai).
-
Source: Butterworth-Heinemann (Standard Reference Text).
-
Relevance: Provides the foundational logic for acid-base extraction purification of amines.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Workup [chem.rochester.edu]
- 4. pellosleather.com [pellosleather.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellona.org [bellona.org]
- 9. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 10. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction time for 3-Chloro-4-cyclopropylmethoxy-benzylamine derivatives
Welcome to the Advanced Synthesis Support Hub. This resource is designed for process chemists and medicinal chemistry teams optimizing the synthesis of 3-Chloro-4-cyclopropylmethoxy-benzylamine (and related PDE4 inhibitor intermediates).
Below you will find targeted troubleshooting guides, reaction time optimization protocols, and chemoselectivity safeguards.
🔬 Core Reaction Workflow
The synthesis typically proceeds via two primary routes. Optimization of reaction time relies heavily on the Alkylation Step (Ether formation) and the Amination Step (Reductive Amination vs. Nitrile Reduction).
Figure 1: Strategic pathways for synthesis. Route A is recommended for time optimization and halogen retention.
⏱ Module 1: Optimizing the Alkylation Step (Ether Formation)
The Bottleneck: The reaction between 3-chloro-4-hydroxybenzaldehyde and cyclopropylmethyl bromide is kinetically sluggish due to the steric hindrance of the cyclopropyl group and the reduced nucleophilicity of the phenol (caused by the ortho-chloro electron-withdrawing group).
Troubleshooting Guide: "My reaction stalls at 60% conversion after 24 hours."
| Variable | Standard Condition | Optimized Condition | Impact on Time |
| Solvent | Acetone or Acetonitrile | DMF or DMSO | Reduces time by ~50% (Higher dielectric constant stabilizes the phenoxide). |
| Catalyst | None | NaI (0.1 eq) | Finkelstein Reaction: Converts alkyl bromide to highly reactive alkyl iodide in situ. |
| Base | K2CO3 | Cs2CO3 | Cesium Effect: Increases solubility and "nakedness" of the phenoxide anion. |
| Temp | Reflux (60-80°C) | 90-100°C | Accelerates kinetics, but monitor for cyclopropyl ring opening (rare <120°C). |
✅ The "Golden Batch" Protocol (Alkylation)
-
Charge: 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), Cs2CO3 (1.5 eq), and KI (0.1 eq) in DMF (5 vol).
-
Add: Cyclopropylmethyl bromide (1.2 eq).
-
Heat: Stir at 90°C for 4–6 hours .
-
Monitor: HPLC should show <2% starting material.
-
Workup: Dilute with water, extract EtOAc. (DMF removal is critical to prevent emulsion).
Expert Insight: If using cyclopropylmethyl chloride, the reaction will be significantly slower. You must use NaI (0.5 eq) to drive the reaction via the iodide intermediate [1].
⚠️ Module 2: The Amine Formation (Preventing Dechlorination)
The Trap: Converting the aldehyde/nitrile to an amine often involves hydrogenation. The ortho-chloro group is highly susceptible to Hydrodechlorination (replacement of Cl with H) under standard Pd/C hydrogenation conditions.
Troubleshooting Guide: "I see a 'M-34' impurity (De-chloro analog) in MS."
Q: Can I use Pd/C for the reduction? A: No. Palladium on Carbon cleaves aryl-chloride bonds rapidly, especially in benzyl positions.
Q: What is the fastest method that preserves the Chlorine? A: Reductive Amination using Borohydride reagents.
Recommended Protocol (Reductive Amination):
-
Reagents: Aldehyde intermediate + Ammonium Acetate (10 eq) + NaBH3CN (1.5 eq).
-
Solvent: Methanol.
-
Time: 2–4 hours at RT.
-
Mechanism: Formation of the imine followed by selective reduction.[1][2][3] The hydride reagents do not insert into the Ar-Cl bond [2].
Alternative (If starting from Nitrile/Oxime):
-
Use Raney Nickel or Pt/C (sulfided) . These catalysts are "poisoned" enough to prevent dechlorination but active enough to reduce the nitrile/oxime [3].
📉 Module 3: Purification & Stability
Issue: The amine product is basic and can absorb CO2 from the air (carbamate formation) or oxidize.
Optimization for Storage:
-
Do not store as the free base.
-
Immediate Salt Formation: Convert the crude oil immediately to the Hydrochloride Salt .
-
Procedure: Dissolve crude amine in EtOH. Add 1.1 eq of HCl (in dioxane or ether). Precipitate with Et2O.
-
Benefit: The HCl salt is a stable, crystalline solid with indefinite shelf life.
-
❓ Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropylmethyl group not attaching despite high heat?
-
Diagnosis: You might be experiencing "elimination" side reactions if the base is too strong (e.g., NaH) or the temperature is >120°C.
-
Fix: Switch to a milder base like K2CO3 or Cs2CO3 and ensure you are using a polar aprotic solvent (DMF) to assist the SN2 mechanism.
Q2: Can I use the Delepine Reaction (Urotropine)?
-
Yes. If you reduce the aldehyde to the benzyl alcohol and then convert to benzyl chloride, you can react with Hexamethylenetetramine (Urotropine).
-
Pros: Very high purity.
-
Cons: Adds 2 extra steps (Reduction -> Chlorination -> Delepine). Only use this if the Reductive Amination fails [4].
Q3: My reaction mixture turned black during the ether synthesis.
-
Cause: Oxidation of the phenol or polymerization of the aldehyde at high temperatures in the presence of oxygen.
-
Fix: Degas your DMF with Nitrogen/Argon before heating. Phenoxides are electron-rich and prone to oxidation.
📊 Logic Tree: Troubleshooting Low Yield
Figure 2: Decision matrix for rapid diagnosis of yield loss.
📚 References
-
Williamson Ether Synthesis Optimization:
-
Mechanism & Kinetics: "Mechanism, kinetics and selectivity of a Williamson ether synthesis." RSC Advances, 2021.
-
-
Reductive Amination Protocols:
-
Selectivity: "Sodium triacetoxyborohydride: a highly selective reducing agent for reductive amination."[3] Journal of Organic Chemistry.
-
-
Dechlorination Avoidance:
-
Catalyst Choice: "Dechlorination of chlorobenzene on vanadium-based catalysts." ChemComm.
-
-
Alternative Routes (Delepine):
-
Benzylamine Synthesis: "A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine." BenchChem Protocols.
-
Sources
Validation & Comparative
H-NMR Spectrum Analysis of 3-Chloro-4-cyclopropylmethoxy-benzylamine
The following guide provides an in-depth analytical comparison of the H-NMR spectrum for 3-Chloro-4-cyclopropylmethoxy-benzylamine . This document is structured to assist analytical chemists and medicinal chemists in the rigorous verification of this intermediate, distinguishing it from critical synthetic precursors and potential impurities.[1]
A Comparative Analytical Guide
Executive Summary & Compound Profile
3-Chloro-4-cyclopropylmethoxy-benzylamine is a high-value pharmacophore, frequently utilized as a building block in the synthesis of phosphodiesterase (PDE) inhibitors and other GPCR ligands. Its structural integrity is defined by three distinct domains: the chlorinated aromatic core , the cyclopropylmethoxy tail , and the primary benzylic amine .[1]
This guide compares the spectral performance of the target compound against its metabolic/synthetic precursors (Aldehydes/Nitriles) and hydrolytic impurities (Phenols), providing a self-validating protocol for purity assessment.
Chemical Profile:
-
Molecular Formula: C₁₁H₁₄ClNO[1]
-
Molecular Weight: 211.69 g/mol [1]
-
Key Analytical Challenge: Differentiating the benzylic amine methylene protons from the ether methylene protons, which often overlap in standard chlorinated solvents.
Strategic Sample Preparation & Solvent Selection
To ensure authoritative grounding in your analysis, the choice of solvent must be deliberate.[1] The "performance" of the spectrum changes drastically between non-polar and polar aprotic solvents.[1]
| Solvent System | Performance Characteristic | Recommendation |
| CDCl₃ (Chloroform-d) | High Resolution: Sharpens coupling constants for the cyclopropyl ring.[1] Amine protons ( | Primary Choice for structural characterization of the free base.[1] |
| DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Exchange Suppression: Stabilizes the amine protons, often revealing them as a distinct peak.[1] Shifts benzylic protons downfield, potentially resolving overlap with the ether linkage.[1] | Secondary Choice for salt forms (HCl) or if |
Protocol 1: Optimal Sample Preparation
-
Mass: Weigh 5–10 mg of the free amine (or 10-15 mg of the HCl salt).
-
Solvent: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Filtration: If the solution is cloudy (common with amine carbonates formed from air exposure), filter through a tight glass wool plug directly into the NMR tube.[1]
-
Equilibration: Allow the tube to sit for 5 minutes to ensure thermal equilibrium before acquisition.
Comparative Spectral Analysis (The Core)
This section deconstructs the spectrum, comparing the Target against its Alternatives (Precursors/Impurities).[1]
3.1. The Diagnostic Regions
The spectrum is divided into three logical zones.[1] Validation requires the presence of Zone A/B/C and the absence of Zone D (Precursors).[1]
-
Zone A (Aromatic): 6.8 – 7.5 ppm (3 protons, ABC-like system).[1]
-
Zone B (Linkers): 3.7 – 4.0 ppm (4 protons, critical overlap region).[1]
-
Zone C (Aliphatic Tail): 0.3 – 1.3 ppm (5 protons, Cyclopropyl signature).[1]
-
Zone D (The "Red Flag" Zone): 9.8 ppm (Aldehyde) or ~4.5 ppm (Nitrile alpha-protons).[1]
3.2. Detailed Chemical Shift Assignment (CDCl₃)
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Ar-H (C2) | 7.35 – 7.40 | Doublet (d, | 1H | Deshielded by ortho-Cl and meta-inductive effect of Oxygen. |
| Ar-H (C6) | 7.15 – 7.20 | Doublet of Doublets (dd, | 1H | Coupling to H5 and H2. |
| Ar-H (C5) | 6.85 – 6.90 | Doublet (d, | 1H | Shielded by ortho-alkoxy group (Mesomeric effect). |
| O-CH₂- | 3.85 – 3.90 | Doublet (d, | 2H | Diagnostic doublet due to coupling with Cyclopropyl CH. |
| Ar-CH₂-NH₂ | 3.78 – 3.82 | Singlet (s) | 2H | Critical Check: Often overlaps with O-CH₂.[1] Look for the singlet "riding" the doublet. |
| -NH₂ | 1.50 – 2.00 | Broad Singlet (br s) | 2H | Variable.[1] Disappears with |
| Cp-CH | 1.20 – 1.35 | Multiplet (m) | 1H | Methine proton of the cyclopropyl ring.[1] |
| Cp-CH₂ (cis/trans) | 0.55 – 0.65 | Multiplet (m) | 2H | High field due to ring current anisotropy.[1] |
| Cp-CH₂ (cis/trans) | 0.30 – 0.40 | Multiplet (m) | 2H | Extreme high field; diagnostic of cyclopropyl integrity.[1] |
3.3. Comparative Logic: Target vs. Alternatives
Scenario A: Target vs. Precursor (3-Chloro-4-cyclopropylmethoxy-benzaldehyde)
-
Observation: If the reduction is incomplete.
-
The "Tell": Look at 9.8–10.0 ppm .[1]
Scenario B: Target vs. Precursor (3-Chloro-4-cyclopropylmethoxy-benzonitrile)
-
Observation: If the nitrile reduction failed.
-
The "Tell": The benzylic methylene signal at 3.8 ppm will be absent .
-
Mechanism: The nitrile carbon is quaternary; there are no protons to generate the signal at 3.8 ppm.[1] The aromatic protons will also be shifted downfield due to the electron-withdrawing cyano group.[1]
Scenario C: Target vs. Impurity (3-Chloro-4-hydroxy-benzylamine)
-
Observation: If the alkylation failed or the ether was cleaved.
-
The "Tell": Total loss of the 0.3–1.3 ppm (Cyclopropyl) and 3.9 ppm (O-CH2) signals.[1]
-
New Signal: Appearance of a broad phenolic -OH singlet (5.0–9.0 ppm, solvent dependent).[1]
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for validating the compound using H-NMR data.
Caption: Logical decision tree for the structural verification of 3-Chloro-4-cyclopropylmethoxy-benzylamine via H-NMR.
References
-
BenchChem. (2025).[1][2][3] A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 61389104, 3-Chloro-4-(cyclopropylmethoxy)benzonitrile. Retrieved from
-
Moser, A. (2026).[1][4] Methoxy groups just stick out. ACD/Labs. Retrieved from
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from
-
Santa Cruz Biotechnology. (2025).[1] 3-Chloro-4-methoxy-benzylamine Data Sheet. Retrieved from
Sources
Comparison Guide: Validating Biological Activity of 3-Chloro-4-cyclopropylmethoxy-benzylamine Analogs
Executive Summary
The 3-Chloro-4-cyclopropylmethoxy-benzylamine scaffold represents a critical pharmacophore in the design of next-generation Phosphodiesterase 4 (PDE4) inhibitors. Structurally homologous to the "left-hand" moiety of the clinical standard Roflumilast , this amine serves as a potent anchor for the hydrophobic Q-pocket of the PDE4 active site.
This guide outlines a rigorous validation framework for analogs derived from this scaffold. Unlike generic screening protocols, this document focuses on establishing a Therapeutic Index (TI) early in the discovery phase—specifically differentiating anti-inflammatory potency (TNF-
Part 1: Mechanistic Rationale & Target Validation
The Pharmacophore: Why This Scaffold?
The 3-chloro-4-cyclopropylmethoxy motif is not arbitrary. In the PDE4 catalytic domain:
-
Cyclopropylmethoxy Group: Occupies the hydrophobic clamp (Q-pocket), displacing water and locking the inhibitor in place.
-
3-Chloro Substituent: Provides steric bulk and lipophilicity to fill the halogen-binding pocket, increasing residence time.
-
Benzylamine Linker: Functions as the vector for attaching "tail" groups (e.g., pyridines, benzamides) that interact with the metal-binding region (
).
Signaling Pathway
Inhibition of PDE4 prevents the hydrolysis of cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates CREB, ultimately downregulating the transcription of pro-inflammatory cytokines like TNF-
Figure 1: Mechanism of Action. The benzylamine analogs target PDE4, preventing cAMP degradation. This blockade enhances PKA signaling, which logically suppresses TNF-
Part 2: Comparative Performance Profile
To validate your analogs, you must benchmark them against Roflumilast (Clinical Standard) and Rolipram (Reference Tool). The table below summarizes the target profile your analogs should aim to achieve or exceed.
Table 1: Benchmark Performance Metrics
| Feature | Benzylamine Analogs (Target Profile) | Roflumilast (Clinical Std) | Rolipram (Reference) | Scientific Rationale |
| PDE4B IC50 (Enzymatic) | < 5 nM | ~0.8 nM | ~200 nM | High potency against PDE4B correlates with anti-inflammatory efficacy. |
| PDE4D IC50 (Enzymatic) | > 50 nM | ~0.8 nM | ~50 nM | Critical: Selectivity against PDE4D is desirable to reduce emesis (vomiting). Roflumilast hits both equally. |
| TNF- | < 100 nM | ~5-10 nM | ~500 nM | Functional readout in human cells. Must translate enzymatic potency to cell permeability. |
| Solubility (pH 7.4) | > 50 µM | Low (< 5 µM) | Moderate | The benzylamine linker allows for polar "tail" modifications to improve solubility over Roflumilast. |
| Metabolic Stability (HLM) | T1/2 > 60 min | High | Low | The cyclopropyl group is metabolically robust; the "tail" determines stability. |
Expert Insight: Do not focus solely on potency. An analog with 10 nM potency but 20-fold selectivity for PDE4B over PDE4D is more valuable than a 1 nM non-selective inhibitor, as it promises a wider therapeutic window.
Part 3: Experimental Validation Protocols
Workflow Diagram
Figure 2: Validation Cascade. A strict filter ensures only high-quality leads progress to expensive ADME profiling.
Protocol 1: TR-FRET Enzymatic Assay (The Gold Standard)
Why TR-FRET? Standard fluorescence is prone to interference from "sticky" small molecules. Time-Resolved FRET (TR-FRET) introduces a delay between excitation and emission, eliminating background noise.
Materials:
-
Enzyme: Recombinant Human PDE4B (e.g., BPS Bioscience #60042).
-
Substrate: FAM-labeled cAMP.[1]
-
Detection: Terbium-labeled anti-cAMP antibody.[1]
Step-by-Step Methodology:
-
Preparation: Dilute your Benzylamine analogs in DMSO (Max final concentration 1%). Prepare a 10-point serial dilution (Start at 10 µM).
-
Incubation: Mix 5 µL of Analog + 5 µL of PDE4B enzyme in 384-well plates. Incubate for 15 mins at Room Temperature (RT).
-
Reaction: Add 10 µL of FAM-cAMP substrate. Incubate for 45 mins at RT.
-
Control: Include "No Enzyme" (Max FRET signal) and "No Inhibitor" (Min FRET signal) wells.
-
-
Termination & Detection: Add 20 µL of Terbium-labeled detection buffer (stops the reaction and binds remaining cAMP). Incubate 1 hour.
-
Read: Measure on a plate reader (e.g., EnVision). Excitation: 340nm. Emission 1: 495nm (Tb), Emission 2: 520nm (FAM).
-
Calculation: Calculate TR-FRET ratio (
). Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol 2: LPS-Induced TNF- in PBMCs (Functional Assay)
Why PBMCs? This assay validates that your analog can cross the cell membrane and inhibit the target in a physiological inflammatory context.
Step-by-Step Methodology:
-
Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density centrifugation. Resuspend at
cells/mL in RPMI-1640 media. -
Pre-treatment: Seed 100 µL cells into 96-well plates. Add 1 µL of your Benzylamine analog (various concentrations). Incubate for 1 hour at 37°C.
-
Rationale: Pre-incubation allows the drug to enter the cell and bind PDE4 before the inflammatory insult.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 100 ng/mL). Incubate for 18-24 hours .
-
Quantification: Harvest supernatant. Measure TNF-
levels using a standard ELISA kit. -
Analysis: Normalize data to "LPS only" (0% inhibition) and "Vehicle only" (100% inhibition).
Part 4: Troubleshooting & Expert Tips
-
The "Hook Effect" in FRET: If you see signal increasing at very high inhibitor concentrations, your compound might be fluorescing or quenching the donor. Switch to an FP (Fluorescence Polarization) assay to cross-validate.
-
Solubility False Positives: The benzylamine scaffold is lipophilic. If your IC50 curve has a steep Hill slope (> 2.0), the compound may be precipitating. Run a kinetic solubility test early.
-
Selectivity: Always test against PDE4D . If your analog is 10x more potent against PDE4B than PDE4D, you have a potential "best-in-class" candidate with a lower side-effect profile than Roflumilast.
References
-
PubChem. (n.d.). Roflumilast Compound Summary. National Library of Medicine. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4D2 TR-FRET Assay Kit. Retrieved from [Link]
-
Manning, C. D., et al. (1999). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors. British Journal of Pharmacology. Retrieved from [Link]
-
Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-cyclopropylmethoxy-benzylamine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of research chemicals are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-4-cyclopropylmethoxy-benzylamine, grounding each recommendation in established safety principles and regulatory standards.
Understanding the Hazard Profile
3-Chloro-4-cyclopropylmethoxy-benzylamine, while a specific molecule, belongs to the benzylamine family of compounds. Benzylamines are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are also generally harmful if swallowed or in contact with skin.[2][3] Therefore, it is crucial to treat this compound as a hazardous substance.
Assumed Hazard Characteristics:
| Hazard Class | Description | Primary Regulation |
| Corrosive | Causes severe skin burns and eye damage upon contact. | OSHA 29 CFR 1910.1200 |
| Acutely Toxic | Harmful if swallowed, inhaled, or in contact with skin. | EPA Resource Conservation and Recovery Act (RCRA) |
| Environmental Hazard | Potentially harmful to aquatic life.[4] | EPA Clean Water Act |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Chloro-4-cyclopropylmethoxy-benzylamine in any capacity, including for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat is essential. For larger quantities or in case of a potential splash, consider a chemical-resistant apron or suit.[5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3][5] If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines is necessary.[5]
Step-by-Step Disposal Protocol
The disposal of 3-Chloro-4-cyclopropylmethoxy-benzylamine must adhere to the guidelines for hazardous waste management established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]
Step 1: Waste Identification and Segregation
-
Do not dispose of this chemical down the drain or in regular trash. [9][10] This is illegal and poses a significant environmental risk.[7]
-
This compound should be classified as hazardous waste. Based on the properties of similar amines, it would likely fall under the EPA hazardous waste code D002 for corrosivity.[11]
-
Segregate this waste stream. Never mix 3-Chloro-4-cyclopropylmethoxy-benzylamine waste with incompatible materials such as acids, oxidizing agents, or chloroformates.[5][12] Incompatible mixtures can lead to violent reactions, fires, or the release of toxic gases.
Step 2: Containerization
-
Select a compatible container. Use a container made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] Ensure the container is in good condition, free of leaks or damage.[6][7]
-
Keep the container closed. The waste container must be securely sealed at all times, except when adding waste.[6][9][10] This prevents the release of vapors and protects against spills.
-
Do not overfill. Fill the container to no more than 90% of its capacity to allow for expansion of the contents.[8]
Step 3: Labeling
Proper labeling is a critical component of safe waste management. The label must be clear, legible, and firmly attached to the container.[6]
Your hazardous waste label must include:
-
The full chemical name: "3-Chloro-4-cyclopropylmethoxy-benzylamine." Avoid using abbreviations or chemical formulas.[6]
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").[13]
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 4: Storage
-
Store in a designated Satellite Accumulation Area (SAA). This is a location at or near the point of waste generation and under the control of the laboratory personnel.[6][13]
-
Ensure proper ventilation. The storage area should be well-ventilated to prevent the accumulation of hazardous vapors.[7][12]
-
Use secondary containment. Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[7][9]
-
Segregate from incompatibles. Store the container away from acids and oxidizers.[12][14]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on waste pickup procedures and may provide pre-labeled containers.[6]
-
Complete a chemical waste pickup form. This form typically requires an inventory of the waste container's contents.[6]
-
Never transport hazardous waste off-site yourself. Waste must be handled and transported by a licensed hazardous waste disposal company.[13]
Spill and Emergency Procedures
In the event of a spill, your immediate actions are critical to mitigating the hazard.
-
Evacuate the immediate area. Alert others in the vicinity.
-
If the spill is large or you are unsure how to handle it, call your institution's EHS or emergency response team immediately.
-
For minor spills, if you are trained and have the appropriate spill kit:
-
Ensure you are wearing the proper PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels or sawdust.[11]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area. For amines, a 5% solution of acetic acid can be used to neutralize the residue, followed by a thorough rinse with water.[15] Collect all cleanup materials as hazardous waste.
-
Disposal Workflow Diagram
Caption: Decision-making workflow for the proper disposal of 3-Chloro-4-cyclopropylmethoxy-benzylamine.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Management of Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
-
Chemical Storage in Research Labs: Safety & Compliance . Apollo Scientific. [Link]
-
Benzylamine Safety Data Sheet . [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]
-
Benzylamine Safety Information . Apollo Scientific. [Link]
-
Chapter 20: Chemical Waste Management . University of Nevada, Reno Environmental Health & Safety. [Link]
-
Safety Data Sheet: Benzylamine . Carl ROTH. [Link]
-
Safety Data Sheet - Benzylamine . [Link]
-
3-Chloro-4-cyclopropylmethoxy-benzylamine Product Information . Dana Bioscience. [Link]
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Personal protective equipment for handling 3-Chloro-4-cyclopropylmethoxy-benzylamine
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3-Chloro-4-cyclopropylmethoxy-benzylamine. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Toxicological Profile
While specific toxicological data for 3-Chloro-4-cyclopropylmethoxy-benzylamine is not extensively published, its structural similarity to other halogenated benzylamines necessitates a cautious approach. The parent compound, benzylamine, is known to be corrosive and harmful if swallowed or in contact with skin.[1][2] Safety data for the closely related 3-Chloro-4-methoxybenzylamine indicates that it causes severe skin burns and eye damage.[3] Therefore, it is imperative to treat 3-Chloro-4-cyclopropylmethoxy-benzylamine as a corrosive and toxic substance.
Primary Hazards:
-
Corrosivity: Expected to cause severe burns to the skin and eyes upon contact.
-
Toxicity: Likely harmful if ingested, inhaled, or absorbed through the skin.
-
Respiratory Irritation: Vapors may cause irritation to the respiratory tract.
| Hazard Classification | Anticipated Effects |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. |
| Acute Toxicity (Oral, Dermal) | Likely Harmful. |
| Respiratory Sensitization | Potential for respiratory irritation. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following provides a detailed, step-by-step guide to selecting and using the appropriate protective gear. The causality behind each selection is rooted in mitigating the specific hazards posed by this compound.
Hand Protection: Selecting the Right Glove
The choice of glove material is critical to prevent dermal exposure. Nitrile gloves offer good resistance to a range of chemicals but may have limited resistance to corrosive amines.[4] For handling 3-Chloro-4-cyclopropylmethoxy-benzylamine, a two-tiered approach is recommended:
-
Primary Handling (Direct Contact): Butyl rubber gloves are the preferred choice due to their excellent resistance to corrosive chemicals, including strong acids and bases.[5]
-
Incidental Contact (Splash Protection): For short-term tasks with a low risk of direct contact, heavy-duty nitrile gloves (minimum 5-mil thickness) can provide adequate splash protection. However, these should be replaced immediately upon any contact with the chemical.[5]
Glove Selection Protocol:
-
Assess the Task: Determine if the task involves direct, prolonged handling or a risk of incidental splashes.
-
Select the Appropriate Glove: Choose butyl rubber gloves for direct handling and heavy-duty nitrile for incidental contact.
-
Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.
-
Double Gloving: For particularly hazardous operations, consider wearing a lighter-weight nitrile glove under a butyl rubber glove for added protection.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container.
Eye and Face Protection: Shielding from Corrosive Splashes
Given the high risk of severe eye damage, comprehensive eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They must provide a complete seal around the eyes to protect from splashes.
-
Face Shield: A full-face shield must be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection: A Barrier Against Contamination
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as rubberized or coated fabric, is required.
-
Chemical-Resistant Apron: For tasks with a high potential for splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-Toed Shoes: Sturdy, closed-toed shoes made of a non-porous material are essential.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Work with 3-Chloro-4-cyclopropylmethoxy-benzylamine should always be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If there is a risk of exposure exceeding occupational limits, or if a fume hood is not available, respiratory protection is required.
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with multi-gas/organic vapor cartridges is recommended.[4][6] These cartridges are effective at adsorbing a wide range of organic and acidic vapors.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested to ensure a complete seal.
-
Cartridge Change Schedule: Respirator cartridges have a limited service life and must be replaced on a regular schedule based on the frequency and intensity of use.[1][7]
Operational and Disposal Plans: From Benchtop to Waste Stream
A meticulous operational plan is crucial for minimizing exposure and preventing accidental releases.
Prudent Handling Practices
-
Designated Work Area: All work with 3-Chloro-4-cyclopropylmethoxy-benzylamine should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit specifically designed for corrosive and organic chemicals should be available in the immediate work area.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and acids to prevent vigorous reactions.
Decontamination Procedures
Thorough decontamination of all equipment and work surfaces is essential after handling this compound.
Recommended Decontamination Solution: A solution of a laboratory-grade detergent in water is generally effective for cleaning glassware and surfaces. For spills, an appropriate neutralizing agent for amines may be used, followed by cleaning with a detergent solution.
Step-by-Step Decontamination Protocol:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this rinse as hazardous waste.
-
Detergent Wash: Wash the rinsed items with a laboratory detergent solution and warm water.
-
Final Rinse: Thoroughly rinse with deionized water.
-
Surface Cleaning: Wipe down all work surfaces, including the interior of the fume hood, with the detergent solution, followed by a clean water rinse.
-
PPE Decontamination: If reusable PPE is worn, follow the manufacturer's instructions for decontamination. Disposable PPE should be discarded as hazardous waste.
Waste Disposal Plan
All waste generated from the handling of 3-Chloro-4-cyclopropylmethoxy-benzylamine must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused material, reaction residues, and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.
Hazardous Waste Classification:
Based on its corrosive nature and the presence of a halogenated organic compound, the waste is likely to be classified under the following EPA hazardous waste codes:
-
D002 (Corrosivity): Due to its expected corrosive properties.[8]
-
F-listed wastes (from non-specific sources): Potentially F001 or F002 if mixed with spent halogenated solvents.[9]
Consult with your institution's environmental health and safety department for specific guidance on waste classification and disposal procedures.
Emergency Procedures: Preparedness and Response
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area as described in Section 3.2.
Visualization of Safety Protocols
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
-
Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). WellBefore.
-
Which 3M Respirator Cartridge is Right for My Job? (2012, September 26). PK Safety.
-
Cartridge Selection. Northwestern University.
-
Degradation of benzylamines during chlorination and chloramination. (2019). Royal Society of Chemistry.
-
Decontamination Solution Aromatic Amines. SKC Inc.
-
Estimating Organic Vapor Cartridge Service Life. Wikimedia Commons.
-
Respirator cartridge service life. (2009, May 8). ISHN.
-
3-Chloro-4-methoxybenzylamine Safety Data Sheet. TCI Chemicals.
-
Glove Selector. Protective Industrial Products.
-
Glove Guide - Chemical Compatibility. University of South Florida.
-
eTool: Respiratory Protection - Respirator Change Schedules. Occupational Safety and Health Administration.
-
EPA Hazardous Waste Code. US Environmental Protection Agency.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
-
α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.
-
Benzylamine Safety Data Sheet. Apollo Scientific.
-
Dechlorination | Chlorine | Chloramines. WaterProfessionals.
-
How to Remove Chlorine and Chloramine from Water. (2021, February 3). Atlas Scientific.
-
Benzylamine Safety Data Sheet. Chemwatch.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
-
EPA HAZARDOUS WASTE CODES. US EPA.
-
Benzylamine Safety Data Sheet. Carl ROTH.
-
Oxidation of Benzylamine by ClOH and N-Chlorosuccinimide: A Kinetic Study. (2025, August 7). ResearchGate.
-
HazardousWaste Reference Guidebook. Regulations.gov.
-
Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. ResearchGate.
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.
-
Hand Protection Chemical Resistance Guide. Environment, Health and Safety - University of California, Berkeley.
-
Service Life for NIOSH CBRN Approved 3M™ Cartridges & Canisters. 3M.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
